10-(cyclopropylcarbonyl)-3,3-dimethyl-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
10-(cyclopropylcarbonyl)-3,3-dimethyl-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the dibenzo[b,e][1,4]diazepin family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(cyclopropylcarbonyl)-3,3-dimethyl-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through microwave-assisted synthesis. This method involves the use of silica-supported fluoroboric acid as a catalyst. The reaction conditions typically include a temperature range of 100-150°C and a reaction time of 10-30 minutes .
Industrial Production Methods
The use of silica-supported fluoroboric acid as a catalyst ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropylcarbonyl and trimethoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for the synthesis of various dibenzo[b,e][1,4]diazepin derivatives. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
Biologically, the compound has shown potential as an anxiolytic agent. Studies have demonstrated its ability to bind to the benzodiazepine binding site on GABA_A receptors, leading to anxiolytic effects .
Medicine
In medicine, the compound’s antioxidant properties make it a candidate for the development of new therapeutic agents for oxidative stress-related conditions. Its anxiolytic effects also make it a potential treatment for anxiety disorders .
Industry
Industrially, the compound can be used in the development of new materials with specific chemical properties. Its unique structure allows for the creation of materials with enhanced stability and reactivity .
Mechanism of Action
The compound exerts its effects primarily through its interaction with the GABA_A receptors in the central nervous system. By binding to the benzodiazepine binding site, it enhances the inhibitory effects of GABA, leading to anxiolytic and sedative effects. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known anxiolytic agent with a similar mechanism of action.
Lorazepam: Another benzodiazepine with anxiolytic and sedative properties.
Clonazepam: Used for its anticonvulsant and anxiolytic effects.
Uniqueness
Compared to these similar compounds, 10-(cyclopropylcarbonyl)-3,3-dimethyl-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one exhibits unique structural features, such as the presence of the cyclopropylcarbonyl and trimethoxyphenyl groups. These features contribute to its distinct chemical reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C28H32N2O5 |
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Molecular Weight |
476.6 g/mol |
IUPAC Name |
5-(cyclopropanecarbonyl)-9,9-dimethyl-6-(2,4,5-trimethoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C28H32N2O5/c1-28(2)14-19-25(21(31)15-28)26(17-12-23(34-4)24(35-5)13-22(17)33-3)30(27(32)16-10-11-16)20-9-7-6-8-18(20)29-19/h6-9,12-13,16,26,29H,10-11,14-15H2,1-5H3 |
InChI Key |
AJJBNEMSLBQOOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4CC4)C5=CC(=C(C=C5OC)OC)OC)C(=O)C1)C |
Origin of Product |
United States |
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